molecular formula C18H23N3O3S B2695729 (4-(Isobutylsulfonyl)piperidin-1-yl)(quinoxalin-6-yl)methanone CAS No. 1797341-69-5

(4-(Isobutylsulfonyl)piperidin-1-yl)(quinoxalin-6-yl)methanone

Cat. No.: B2695729
CAS No.: 1797341-69-5
M. Wt: 361.46
InChI Key: RLVIFTWBUDEFMI-UHFFFAOYSA-N
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Description

(4-(Isobutylsulfonyl)piperidin-1-yl)(quinoxalin-6-yl)methanone is a complex organic compound that features a piperidine ring substituted with an isobutylsulfonyl group and a quinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Isobutylsulfonyl)piperidin-1-yl)(quinoxalin-6-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the isobutylsulfonyl group. The quinoxaline moiety is then attached through a series of coupling reactions. Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-(Isobutylsulfonyl)piperidin-1-yl)(quinoxalin-6-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinoxaline moiety or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the piperidine or quinoxaline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

(4-(Isobutylsulfonyl)piperidin-1-yl)(quinoxalin-6-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Isobutylsulfonyl)piperidin-1-yl)(quinoxalin-6-yl)methanone involves its interaction with specific molecular targets. The piperidine ring and quinoxaline moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-(Isobutylsulfonyl)piperidin-1-yl)(quinoxalin-6-yl)methanone apart is the specific combination of the isobutylsulfonyl group and the quinoxaline moiety, which may confer unique biological activities and chemical reactivity not observed in other similar compounds.

Properties

IUPAC Name

[4-(2-methylpropylsulfonyl)piperidin-1-yl]-quinoxalin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-13(2)12-25(23,24)15-5-9-21(10-6-15)18(22)14-3-4-16-17(11-14)20-8-7-19-16/h3-4,7-8,11,13,15H,5-6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVIFTWBUDEFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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